Product packaging for 6,7-Diaminoheptanoic acid(Cat. No.:)

6,7-Diaminoheptanoic acid

Cat. No.: B13800717
M. Wt: 160.21 g/mol
InChI Key: GDGUHGLYYRTIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Diaminoheptanoic acid is a novel chemical building block designed for advanced pharmaceutical and bioconjugation research. This compound features both a carboxylic acid group and two amine functionalities, offering unique versatility for constructing complex molecules. One potential key application is its use as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where its extended chain length and multiple attachment points could facilitate the formation of stable ternary complexes between a target protein and an E3 ubiquitin ligase. The terminal carboxylic acid can be activated to form amide bonds with primary amines, while the diamino structure allows for sequential conjugation or the introduction of specific cleavable sites. In practice, one amine group is often protected to enable selective reactions. Common protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl), which are widely used in peptide synthesis and for related compounds like Boc-7-Aminoheptanoic acid, can be employed. The Boc group can be removed under mild acidic conditions, and the Fmoc group under basic conditions, to generate the free amine for further coupling. Researchers can leverage this multifunctionality to create custom spacers for antibody-drug conjugates (ADCs), peptide backbone modification, and the development of functionalized materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B13800717 6,7-Diaminoheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

6,7-diaminoheptanoic acid

InChI

InChI=1S/C7H16N2O2/c8-5-6(9)3-1-2-4-7(10)11/h6H,1-5,8-9H2,(H,10,11)

InChI Key

GDGUHGLYYRTIJW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(CN)N

Origin of Product

United States

Synthetic Methodologies for 2,7 Diaminoheptanoic Acid and Its Stereoisomers

Chemical Synthesis Approaches

The chemical synthesis of 2,7-diaminoheptanoic acid and its stereoisomers often involves multi-step routes that require careful control of reactivity and stereochemistry. These approaches can be broadly categorized into multistep synthetic routes with a focus on yield optimization, stereoselective strategies to obtain specific isomers, and the application of alkylation reactions.

Multistep Synthetic Routes and Yield Optimization

The construction of the 2,7-diaminoheptanoic acid backbone typically begins from readily available starting materials, which are then elaborated through a series of chemical transformations. While specific literature detailing the multi-step synthesis of 2,7-diaminoheptanoic acid is not abundant, plausible routes can be extrapolated from the synthesis of homologous α,ω-diamino acids. A general strategy often involves the introduction of the two amino groups and the carboxylic acid functionality onto a seven-carbon chain.

A hypothetical synthetic sequence could involve the following steps:

Conversion of a pimelic acid derivative to a di-haloalkane.

Nucleophilic substitution with a nitrogen nucleophile, such as azide, followed by reduction to the diamine.

Selective protection of one amino group.

Introduction of the carboxylic acid functionality at the other end of the chain.

Final deprotection to yield 2,7-diaminoheptanoic acid.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of 2,7-diaminoheptanoic acid is of significant interest, particularly for applications in medicinal chemistry and materials science. acs.org Stereoselective and enantioselective strategies aim to control the three-dimensional arrangement of atoms at the chiral center (the α-carbon).

One established approach for the stereoselective synthesis of α-amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a specific enantiomer of 2,7-diaminoheptanoic acid, a prochiral precursor could be coupled with a chiral auxiliary, followed by a diastereoselective reaction to introduce the α-amino group.

Furthermore, substrate-controlled stereoselective reductions of keto- or enone-derived amino acids can be employed to establish the desired stereochemistry. ineosopen.org The synthesis of a protected (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid from L-ornithine highlights a strategy where the inherent chirality of the starting material is used to control the stereochemistry of newly formed chiral centers. nih.gov A similar approach, starting from a chiral seven-carbon precursor, could be envisioned for the stereoselective synthesis of 2,7-diaminoheptanoic acid.

Strategy Description Key Intermediates/Reagents Potential Outcome
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans auxiliaries, Oppolzer's sultamHigh diastereomeric excess
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer.Chiral Rhodium or Ruthenium catalystsHigh enantiomeric excess
Substrate Control The inherent chirality of the starting material directs the formation of new stereocenters.Chiral precursors (e.g., from the chiral pool)Diastereoselective synthesis

Alkylation Reactions in α,ω-Diamino Acid Synthesis

Alkylation reactions are fundamental in carbon-carbon bond formation and can be adapted for the synthesis of α,ω-diamino acids. A common strategy involves the α-alkylation of a glycine (B1666218) derivative with a suitable electrophile containing a masked or protected ω-amino group. The use of a strong base, such as lithium diisopropylamide (LDA), can generate an enolate from a protected glycine, which can then react with an ω-haloalkylamine derivative. nih.govchemrxiv.org

A potential route for 2,7-diaminoheptanoic acid could involve the alkylation of a glycine enolate with a 1-halo-5-aminopentane derivative where the amino group is suitably protected. Subsequent deprotection of both the α- and ω-amino groups and the carboxyl group would yield the final product. A challenge in this approach is preventing over-alkylation, where the newly formed product reacts further with the electrophile. nih.gov

The Stork enamine synthesis offers a milder alternative to direct α-alkylation using strong bases. chemrxiv.org In this method, a ketone or aldehyde is first converted to an enamine, which is a weaker nucleophile than an enolate but still sufficiently reactive to undergo alkylation. This method could potentially be adapted for the synthesis of 2,7-diaminoheptanoic acid, though it would require a more complex synthetic design to incorporate the α-amino acid functionality.

Biocatalytic and Biotechnological Production

The growing demand for sustainable and environmentally friendly chemical processes has spurred interest in the biocatalytic and biotechnological production of amino acids and their derivatives. researchgate.netsigmaaldrich.com These methods utilize enzymes or whole microbial cells to catalyze specific reactions, often with high selectivity and under mild conditions.

Engineered Microbial Pathways for De Novo Biosynthesis

De novo biosynthesis refers to the production of a target molecule from simple carbon sources, such as glucose, through engineered metabolic pathways in a microbial host. nih.gov While there are no specific reports on the de novo biosynthesis of 2,7-diaminoheptanoic acid, the principles of metabolic engineering can be applied to design a plausible pathway.

A potential strategy would involve the engineering of a host organism, such as Escherichia coli or Corynebacterium glutamicum, which are commonly used for the industrial production of amino acids. acs.orgsigmaaldrich.com The pathway could be designed to extend the existing L-lysine biosynthesis pathway. L-lysine is a six-carbon diamino acid, and its elongation by one carbon unit could theoretically lead to 2,7-diaminoheptanoic acid. This would require the introduction of a set of enzymes capable of catalyzing the carbon chain elongation, amination, and other necessary transformations.

The successful engineering of microorganisms for the production of other diamines, such as putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane), provides a proof of concept for this approach. researchgate.net These efforts typically involve the overexpression of key biosynthetic enzymes and the deletion of competing metabolic pathways to channel the metabolic flux towards the desired product.

Engineering Strategy Description Target Genes/Enzymes Host Organism
Pathway Elongation Extending an existing amino acid pathway (e.g., L-lysine) by one carbon unit.Homocitrate synthase, homoaconitase, homoisocitrate dehydrogenaseE. coli, C. glutamicum
Metabolic Funneling Overexpressing key enzymes and deleting competing pathways to increase product yield.Genes for precursor synthesis, knockout of degradative pathwaysE. coli, C. glutamicum
Cofactor Engineering Optimizing the supply of cofactors like NADPH and ATP required for the biosynthetic pathway.Transhydrogenases, ATP regeneration systemsE. coli, C. glutamicum

Enzymatic Cascade Reactions from Precursor Substrates (e.g., L-lysine elongation)

Enzymatic cascade reactions offer a powerful alternative to whole-cell biosynthesis, where a series of purified or partially purified enzymes are used in a one-pot reaction to convert a readily available precursor into a target molecule. ineosopen.org L-lysine, being structurally similar to 2,7-diaminoheptanoic acid, is an attractive starting material for such a cascade.

A hypothetical enzymatic cascade for the synthesis of 2,7-diaminoheptanoic acid from L-lysine could involve a series of reactions including:

Oxidative deamination of the ε-amino group of L-lysine to an aldehyde.

Carbon chain elongation through the action of an aldolase (B8822740) or a similar enzyme to add a one-carbon unit.

Reduction of the newly formed keto group.

Transamination to introduce the new amino group at the 7-position.

The discovery and engineering of enzymes with the desired substrate specificity and catalytic activity would be crucial for the development of such a cascade. While specific enzymes for the direct elongation of L-lysine to 2,7-diaminoheptanoic acid have not been reported, the vast diversity of microbial enzymes offers a rich source for enzyme discovery and protein engineering efforts. The successful use of enzymatic cascades for the synthesis of other valuable chemicals, including chiral amino alcohols from L-lysine, demonstrates the potential of this approach. ineosopen.org

Optimization of Biotransformation Conditions and Enzyme Systems

The efficiency of biocatalytic processes for producing unnatural amino acids is highly dependent on the optimization of reaction conditions and the enzyme systems employed. Key parameters that are frequently fine-tuned include temperature, pH, substrate and enzyme concentrations, and the use of co-solvents.

A critical aspect of optimizing biotransformation is the management of reaction equilibria, especially in reversible reactions like transamination. Various strategies have been developed to drive the reaction towards product formation. One common approach is the removal of a co-product. For instance, in transaminase-catalyzed reactions that use pyruvate (B1213749) as an amino acceptor, the resulting pyruvate can be removed using lactate (B86563) dehydrogenase (LDH), which converts it to lactate. This system often requires a cofactor regeneration system, such as glucose dehydrogenase (GDH), to replenish the NADH consumed by LDH. wikipedia.org

Another strategy involves using "smart" amine donors, which can help to circumvent the need for large excesses of the donor substrate. Furthermore, the choice of the enzyme itself is paramount. Screening for novel enzymes from diverse microbial sources or engineering existing enzymes can lead to biocatalysts with improved activity, stability, and substrate specificity. For example, site-directed mutagenesis of a ω-transaminase from Gibberella zeae (GzTA) at key residues in the active site (S214A, F113L, and V60A) resulted in a significant increase in the conversion rate of bulky α-keto acids. nih.gov

The table below summarizes key parameters and their effects on the optimization of biotransformation for unnatural amino acid synthesis.

ParameterEffect on BiotransformationExample
Temperature Influences enzyme activity and stability. Optimal temperature varies between enzymes.The optimal temperature for a D-amino acid transaminase from Aminobacterium colombiense was found to be 60°C for the reaction between D-alanine (B559566) and α-ketoglutarate. nih.gov
pH Affects the ionization state of the enzyme and substrates, influencing catalytic activity.The optimal pH for the same D-amino acid transaminase was determined to be between 8.5 and 9.0. nih.gov
Substrate Concentration High concentrations can lead to substrate inhibition, while low concentrations can limit the reaction rate.In the amination of 2-pentanone, varying the d-alanine concentration showed an optimal range, beyond which the reaction rate did not significantly increase.
Co-solvent Can improve the solubility of hydrophobic substrates but may also impact enzyme activity and stability.The use of DMSO has been shown to be effective in some transaminase reactions.
Enzyme Engineering Can enhance catalytic efficiency, substrate specificity, and stability.Mutations in the active site of a ω-transaminase led to a 3.8-fold increase in the conversion of 2-oxo-2-phenylacetic acid. nih.gov
Co-product Removal Shifts the reaction equilibrium towards the product side, increasing the overall yield.A coupled system with lactate dehydrogenase is used to remove pyruvate, driving the transamination reaction forward. wikipedia.org

Production of Unnatural Amino Acids via Enzymatic Systems

Enzymatic systems, particularly those involving transaminases, have emerged as powerful tools for the synthesis of a wide array of unnatural amino acids, including diamino acids. These biocatalytic approaches offer high stereoselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical methods.

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. frontiersin.org ω-Transaminases are particularly valuable as they can act on a broader range of substrates beyond the typical α-keto acids, enabling the synthesis of β-, γ-, and other ω-amino acids. nih.gov

The production of diamino acids using enzymatic systems can be envisioned through a multi-step cascade reaction. For example, the synthesis of 1,6-hexamethylenediamine from adipic acid has been demonstrated using a one-pot system containing carboxylic acid reductases (CARs) and transaminases. nih.gov This process involves two sequential reduction and amination steps. A similar strategy could be adapted for the synthesis of 2,7-diaminoheptanoic acid from pimelic acid or a related precursor.

The selection and engineering of transaminases are crucial for the successful synthesis of specific unnatural amino acids. For instance, ω-transaminases have been successfully used to produce optically pure amines and amino acids. nih.govnih.gov The substrate specificity of these enzymes can be altered through protein engineering to accommodate novel substrates.

The following table provides examples of enzymatic systems used in the production of unnatural amino acids.

Enzyme SystemUnnatural Amino Acid ProducedKey Features
ω-Transaminase (engineered)Various chiral amines and amino acids with bulky side chainsImproved catalytic efficiency and substrate specificity through site-directed mutagenesis. nih.gov
Carboxylic Acid Reductase & Transaminase Cascade6-Aminocaproic acid and 1,6-HexamethylenediamineOne-pot, multi-enzyme cascade for the conversion of a dicarboxylic acid to a diamine. nih.gov
D-Amino Acid TransaminaseVarious D-amino acidsStrict stereospecificity for the production of optically pure D-amino acids. nih.govnih.gov
Pyridoxal-5'-phosphate (PLP)-dependent enzymesα,β-Diamino acidsCatalyzes stereoselective Mannich-type reactions between free α-amino acids and imines. researchgate.netnih.gov

While the direct enzymatic synthesis of 6,7-diaminoheptanoic acid has not been extensively reported, the principles and methodologies established for the synthesis of other diamino acids and unnatural amino acids provide a strong foundation for its future production. Further research into the discovery of novel enzymes and the engineering of existing ones will undoubtedly pave the way for efficient and sustainable biocatalytic routes to this and other valuable chemical compounds.

Chemical Reactivity and Derivatization Studies of 2,7 Diaminoheptanoic Acid

Amine Functionality Reactions and Selectivity

6,7-Diaminoheptanoic acid possesses two primary amine groups, located at the C6 and C7 positions. These nucleophilic centers are the primary sites for a variety of chemical transformations, including acylation, alkylation, and reactions with carbonyl compounds. mnstate.edulumenlearning.com The reactivity of these amines is fundamental to the role of this compound as a synthetic building block. Primary aliphatic amines readily act as bases or nucleophiles, with the lone pair of electrons on the nitrogen atom being available to form bonds with electrophiles. chemrevise.org

A key aspect of the reactivity of this compound is the potential for selective reaction at one of the two amine functionalities. While the electronic environment of the C6 and C7 amines is similar, subtle differences can be exploited, particularly in enzymatic reactions. In the biosynthesis of dethiobiotin (B101835), the enzyme dethiobiotin synthetase catalyzes the ATP-dependent carboxylation of the analogous compound 7,8-diaminononanoic acid (DAPA). nih.gov This reaction proceeds with high regiospecificity, forming an N7-carbamate intermediate, demonstrating that enzymatic systems can readily distinguish between the two amine groups. nih.govpsu.edugoogle.com

Achieving similar selectivity in non-enzymatic chemical synthesis is more challenging but can be approached through the careful selection of reagents and reaction conditions. General principles of amine reactivity suggest that reactions with acyl chlorides or acid anhydrides will form amides, while reactions with alkyl halides can lead to mono- or poly-alkylation. mnstate.edulumenlearning.comchemrevise.org

Table 1: General Reactions of Amine Functionalities

Reaction TypeReagent ClassProductNotes
Acylation Acyl Chlorides, Acid AnhydridesAmideA fundamental reaction for forming peptide bonds or introducing N-acyl groups. lumenlearning.com
Alkylation Alkyl HalidesSubstituted Amine (1°, 2°, 3°, 4°)Can be difficult to control, often resulting in over-alkylation unless a large excess of the amine is used. mnstate.edu
Reaction with Carbonyls Aldehydes, KetonesImine (Schiff Base)A reversible reaction that forms a C=N double bond. lumenlearning.com
Salt Formation Strong Acids (e.g., HCl, H2SO4)Ammonium SaltThe basic nature of the amine groups leads to protonation and salt formation. lumenlearning.com
Reaction with Nitrous Acid Nitrous Acid (HNO2)Diazonium Salt (unstable)Primary aliphatic amines form highly unstable diazonium salts that decompose to a mixture of products. lumenlearning.commsu.edu

Carboxyl Functionality Reactions and Esterification

The carboxylic acid group (–COOH) in this compound provides a second major site for chemical modification. This functional group can undergo reactions typical of other carboxylic acids, including reduction, conversion to acyl halides, and, most commonly, esterification. msu.eduwikipedia.org

Esterification is a widely used reaction that converts the carboxylic acid into an ester (–COOR). chemguide.co.uk This is often done to protect the carboxyl group during reactions at the amine functionalities or to modify the molecule's solubility and physical properties. weebly.com The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org The reaction is reversible, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction. libretexts.org

Alternative methods for esterification that avoid the use of strong acids include reaction with diazomethane (B1218177) to form methyl esters or conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. msu.eduwikipedia.orguodiyala.edu.iq

Table 2: Common Esterification Methods for Carboxylic Acids

MethodReagentsConditionsCharacteristics
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)HeatingReversible reaction; requires excess alcohol or removal of water for high yield. libretexts.org
Via Acyl Chloride 1. Thionyl Chloride (SOCl₂) 2. Alcohol1. Typically heat 2. Often at room temperatureTwo-step process; highly effective but requires harsher conditions for the first step. uodiyala.edu.iq
Reaction with Diazomethane Diazomethane (CH₂N₂)Room TemperatureSpecific for creating methyl esters; diazomethane is toxic and explosive, requiring careful handling. wikipedia.org

Formation of N-Substituted and Protected Derivatives

In the multistep synthesis of complex molecules, it is often essential to temporarily block or "protect" reactive functional groups to prevent them from participating in unwanted side reactions. organic-chemistry.org For this compound, protecting the amine groups is a critical step before performing reactions at the carboxyl terminus or for achieving selective modification at one of the two amines.

The most common protecting groups for amines form carbamates. organic-chemistry.org These include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.com The choice of protecting group is dictated by its stability under various reaction conditions and the specific methods required for its removal (deprotection). uchicago.edu For instance, the Boc group is stable to base but is readily removed under acidic conditions, while the Fmoc group is stable to acid but is removed by bases like piperidine. organic-chemistry.org This differential stability allows for an "orthogonal" protection strategy, where one group can be removed without affecting the other, enabling sequential chemical modifications. organic-chemistry.org

The synthesis of these derivatives typically involves reacting this compound with a corresponding acylating agent, such as di-tert-butyl dicarbonate (B1257347) for Boc protection or Fmoc-succinimidyl carbonate for Fmoc protection, often in the presence of a base. weebly.com

Table 3: Common Amine Protecting Groups

Protecting GroupAbbreviationReagent for IntroductionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)
PhthaloylPhtPhthalic anhydrideHydrazine (Hydrazinolysis)

Derivatization for Research Probes and Labels

Amino acids with extended carbon chains and multiple functional groups, such as this compound, are valuable scaffolds for the construction of molecular probes and labels. google.com By attaching a reporter group—such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope—to the core structure, the resulting derivative can be used to track, isolate, or quantify biological molecules.

The two amine groups and the carboxylic acid provide versatile handles for conjugation. For example, one of the amine groups can be used to attach the probe to a target molecule (e.g., a protein or nucleic acid), while the other amine or the carboxyl group can be linked to the reporter group. The diamino nature of the molecule allows it to function as a linker, spacially separating the reporter from the target molecule to minimize steric hindrance or unwanted interactions. google.com

While specific examples of this compound being used as a research probe are not extensively documented, its structural similarity to lysine (B10760008) (2,6-diaminohexanoic acid) and other diamino acids used in bioconjugation suggests its high potential for such applications. google.comevitachem.com Derivatization would follow standard bioconjugation chemistries, such as amide bond formation between the acid terminus and an amine on a reporter group, or acylation of one of the amino groups with an activated ester of a fluorescent dye.

Applications as a Building Block in Complex Chemical Synthesis

This compound and its close structural relatives serve as crucial intermediates and building blocks in both biosynthetic and synthetic pathways for a variety of important compounds.

A primary example is its role in the biosynthesis of biotin (Vitamin B7). nih.gov In many bacteria and plants, the analogous compound (7R,8S)-7,8-diaminononanoic acid (DAPA) is a key precursor to dethiobiotin. nih.gov Dethiobiotin synthetase catalyzes the ATP-dependent cyclization of DAPA to form the ureido ring of dethiobiotin, which is the penultimate step in the de novo biotin synthesis pathway. nih.govnih.gov

More recently, research in metabolic engineering has identified 2,7-diaminoheptanoic acid as an intermediate in the novel bioproduction of 1,6-hexamethylenediamine (HMD), a monomer essential for the synthesis of nylon-6,6. nih.govresearchgate.net In engineered E. coli, L-lysine is converted through a multi-enzyme cascade, involving a carbon chain extension, to produce 2,7-diaminoheptanoic acid. nih.govresearchgate.net This intermediate is then decarboxylated to yield HMD, offering a potential bio-based alternative to traditional petrochemical production routes. nih.gov This application highlights the utility of the diaminoheptanoic acid skeleton as a versatile platform for accessing industrially significant chemicals.

Furthermore, as a non-proteinogenic amino acid, it can be incorporated into peptides or peptidomimetics to create novel structures with tailored biological activities. fluorochem.co.ukevitachem.com Its unique spacing between the functional groups can influence the folding and binding properties of the resulting peptide analogues. google.com

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,7-diaminoheptanoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the heptanoic acid backbone would exhibit characteristic signals. The protons on carbons adjacent to the electron-withdrawing amino groups (at C6 and C7) and the carboxylic acid group (at C1) would be deshielded and thus appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons in the alkyl chain. The protons of the primary amino groups would be observable, though their chemical shift can be broad and variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the downfield end of the spectrum (typically 170-185 ppm). The carbons bonded to the nitrogen atoms (C6 and C7) would also be deshielded compared to the other sp³ hybridized carbons of the alkyl chain. The chemical shifts of the remaining methylene carbons would appear in the typical alkane region of the spectrum. wisc.eduthieme-connect.de The correlation of proton and carbon signals through 2D NMR techniques like HSQC would definitively assign each signal to its respective atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1 (-COOH)-175 - 185
Hα to COOH (C2)2.2 - 2.530 - 40
Methylene Protons (C3, C4, C5)1.3 - 1.720 - 35
Hβ to NH₂ (C5)1.5 - 1.930 - 40
Hα to NH₂ (C6)2.8 - 3.240 - 50
Hα to NH₂ (C7)2.8 - 3.240 - 50
Amine Protons (-NH₂)1.0 - 3.0 (broad)-
Carboxyl Proton (-COOH)10 - 12 (broad)-

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, allowing for the detection of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental LC-MS/MS data for a stereoisomer, (3S)-3,7-diaminoheptanoic acid, provides insight into the expected mass spectrometric behavior. In positive ion mode, the precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 161.12. ufz.de In negative ion mode, the precursor ion [M-H]⁻ would be observed at an m/z of about 159.11. nih.gov

Collision-induced dissociation (CID) of the precursor ions would lead to characteristic fragmentation patterns. Common fragmentation pathways for amino acids include the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH). The fragmentation of the alkyl chain would also produce a series of daughter ions that can help to confirm the structure of the molecule.

Table 2: Experimental Mass Spectrometry Data for (3S)-3,7-diaminoheptanoic acid

Ionization Mode Precursor Type Precursor m/z Top 5 Fragment Peaks (m/z)
Positive (ESI)[M+H]⁺161.22144, 84, 83, 81, 56 nih.gov
Negative (ESI)[M-H]⁻159.11337158.8933, 141.8911, 93.45 nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and primary amine functional groups.

The carboxylic acid group would exhibit a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which would likely overlap with the C-H stretching vibrations. A strong and sharp C=O (carbonyl) stretching band would be observed around 1700-1725 cm⁻¹. The C-O stretching vibration would appear in the fingerprint region, typically between 1210 and 1320 cm⁻¹.

The primary amine groups would show N-H stretching vibrations as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration would be visible around 1590-1650 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the structure of this compound.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Carboxylic AcidC-O Stretch1210 - 1320Medium
Primary AmineN-H Stretch3300 - 3500Medium (one or two bands)
Primary AmineN-H Bend1590 - 1650Medium
AlkaneC-H Stretch2850 - 2960Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing non-bonding electrons (lone pairs) and π-bonds can absorb energy in the UV-Vis region, promoting an electron from a lower energy orbital to a higher energy orbital.

For this compound, the chromophores are the carbonyl group of the carboxylic acid and the nitrogen atoms of the amino groups. The carboxylic acid moiety can undergo a weak n → π* transition, which is typically observed in the region of 200-210 nm. The primary amino groups can exhibit an n → σ* transition. Given the absence of extensive conjugation in the molecule, strong absorptions at longer wavelengths are not expected. The UV-Vis spectrum would likely be characterized by a significant absorption in the far UV region. nih.gov

Table 4: Predicted UV-Vis Absorption for this compound

Functional Group Electronic Transition Predicted Wavelength (λmax)
Carboxylic Acidn → π~200 - 210 nm
Aminen → σ<200 nm

Advanced Structural Characterization Techniques (e.g., Circular Dichroism for Stereochemistry)

Since this compound possesses a chiral center at the C6 position (assuming it is not a racemic mixture), advanced techniques such as Circular Dichroism (CD) spectroscopy can be employed to investigate its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Computational Chemistry and Theoretical Investigations of 2,7 Diaminoheptanoic Acid and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of 2,7-diaminoheptanoic acid and its analogues. Methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors that govern the molecule's behavior. swinburne.edu.aufrontiersin.org

Detailed research findings from QM studies on amino acids reveal key electronic parameters. researchgate.netnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. pnas.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. pnas.org

Table 1: Calculated Molecular Properties of Amino Acid Analogues using DFT

This table presents representative data for amino acid analogues to illustrate the types of properties calculated via QM methods. The values are indicative and depend on the specific computational method and basis set used.

PropertyGlycine (B1666218)AlanineValineLeucine
EHOMO (eV) -6.89-6.75-6.62-6.55
ELUMO (eV) 0.850.910.950.98
Energy Gap (ΔE) (eV) 7.747.667.577.53
Dipole Moment (Debye) 1.121.351.411.45
Electronegativity (χ) 3.022.922.842.79
Chemical Hardness (η) 3.873.833.793.77

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and intermolecular interactions. mdpi.commdpi.com For 2,7-diaminoheptanoic acid and its analogues, MD simulations can reveal how the molecule folds and flexes over time, and how it interacts with its environment, such as solvent molecules or other solutes. mdpi.com

Conformational analysis through MD simulations helps to identify the most stable three-dimensional structures of the molecule. ijcrt.org The flexibility of the heptanoic acid chain, along with the rotational freedom around various single bonds, allows the molecule to adopt a multitude of conformations. MD simulations can map the potential energy surface of the molecule, revealing the low-energy, and therefore most probable, conformations. ijcrt.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.comresearchgate.net These simulations can model the interactions between the amino and carboxyl groups of 2,7-diaminoheptanoic acid with surrounding water molecules, ions, or other biomolecules. mdpi.com This is crucial for understanding its behavior in a biological context. For example, simulations of lysine (B10760008) analogues have been used to study their interactions within the binding pockets of proteins, revealing the specific hydrogen bonds and electrostatic interactions that stabilize the complex. acs.orgacs.org The analysis of charged amino acid side chains in proteins through MD has highlighted how their movements can influence long-range interactions. mdpi.com

Force Field Development and Parameterization for Simulation Studies

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. plos.org For standard biomolecules like the 20 proteinogenic amino acids, well-established force fields such as AMBER and CHARMM exist. ambermd.orgacs.orgambermd.org However, for non-standard amino acids like 2,7-diaminoheptanoic acid, specific parameters may not be available and need to be developed.

The process of force field parameterization for a new molecule involves several steps. nih.govfrontiersin.org Typically, quantum mechanical calculations are performed on the molecule or smaller fragments to obtain data on its geometry, vibrational frequencies, and interaction energies with other molecules (e.g., water). acs.orgnih.gov This QM data is then used as a target for fitting the parameters of the force field, such as bond lengths, bond angles, dihedral angles, and atomic partial charges. acs.orgnih.gov

For instance, the development of parameters for non-standard amino acids for the CHARMM force field involved deriving partial charges from QM calculations of dipole moments and electrostatic potentials, and optimizing torsional parameters against QM potential energy surface scans. acs.orgnih.gov Similarly, the AMBER force field has been extended to include parameters for a wide range of modified amino acids, often using automated tools like antechamber and the General Amber Force Field (GAFF) for organic molecules. ambermd.orgambermd.org The validation of these new parameters is crucial and is often done by comparing the results of MD simulations with experimental data, such as hydration free energies or crystal structures. frontiersin.orgresearchgate.net

Table 2: Key Components of a Molecular Mechanics Force Field

TermDescription
Bond Stretching Describes the energy required to stretch or compress a covalent bond from its equilibrium length.
Angle Bending Represents the energy needed to bend the angle between three bonded atoms from its equilibrium value.
Torsional (Dihedral) Angle Describes the energy barrier to rotation around a chemical bond.
Van der Waals Interactions Accounts for short-range repulsive and attractive forces between non-bonded atoms.
Electrostatic Interactions Models the Coulombic forces between atoms based on their partial charges.

Prediction of Chemical Reactivity and Reaction Pathways via Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction pathways. rsc.orgacs.org For 2,7-diaminoheptanoic acid and its analogues, these methods can identify the most likely sites for chemical reactions and estimate the energy barriers associated with these transformations.

Frontier molecular orbital (FMO) theory is a key concept in this area. researchgate.netacs.org The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. acs.org For amino acids, the reactivity is often associated with the lone pairs on the nitrogen and oxygen atoms, as well as the pi-systems in aromatic side chains. nih.gov

Conceptual Density Functional Theory (DFT) provides a more quantitative framework for predicting reactivity. frontiersin.org By calculating reactivity indices such as the Fukui function, one can predict the most reactive sites in a molecule for various types of reactions. scienceopen.com These computational approaches have been used to study a variety of reactions involving amino acids, including their oxidation and their role as corrosion inhibitors. frontiersin.orgscienceopen.com

Furthermore, computational methods can be used to map out entire reaction pathways, calculating the structures and energies of reactants, transition states, and products. rsc.orgmdpi.com This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For example, DFT calculations have been used to investigate the mechanism of peptide bond formation and the decomposition of amino acids. austinpublishinggroup.comuaeu.ac.ae Such studies provide a molecular-level understanding of the chemical transformations that 2,7-diaminoheptanoic acid and its analogues can undergo. nih.govnih.gov

Studies on Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds and other non-covalent interactions play a pivotal role in the structure, function, and interactions of biomolecules, including 2,7-diaminoheptanoic acid and its analogues. tandfonline.compnas.org Computational chemistry provides essential tools to study these weak, yet collectively significant, interactions in great detail. ijcrt.orgresearchgate.net

In 2,7-diaminoheptanoic acid, the presence of both amino (-NH2) and carboxyl (-COOH) groups makes it capable of acting as both a hydrogen bond donor and acceptor. ijcrt.org Intramolecular hydrogen bonding can occur between these groups, influencing the molecule's preferred conformation. Intermolecular hydrogen bonds with water are crucial for its solubility, while hydrogen bonds with other biomolecules are key to its biological function. researchgate.net

Quantum mechanical calculations can be used to accurately determine the geometry and energy of individual hydrogen bonds. tandfonline.com The Atoms in Molecules (AIM) theory, for example, can be used to characterize the nature of these bonds based on the topology of the electron density. tandfonline.com Natural Bond Orbital (NBO) analysis can provide insights into the charge transfer associated with hydrogen bond formation. tandfonline.com

Molecular dynamics simulations are particularly well-suited for studying the collective and dynamic nature of hydrogen bonding networks. researchgate.net These simulations can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of how 2,7-diaminoheptanoic acid interacts with its environment. Such studies are critical for understanding phenomena like protein folding, ligand binding, and molecular recognition, where non-covalent interactions are the driving forces. pnas.orgharvard.edu

Biochemical and Biological Roles of 2,7 Diaminoheptanoic Acid in Engineered Systems

Function as an Intermediate in Engineered Biosynthetic Pathways (e.g., for Hexamethylenediamine)

2,7-Diaminoheptanoic acid has been identified as a key, albeit unnatural, intermediate in engineered biosynthetic pathways designed for the production of industrially important chemicals, most notably hexamethylenediamine (B150038) (HMD), a precursor to nylon-6,6. nih.govnih.govacs.org These engineered routes in microorganisms like Escherichia coli represent a sustainable alternative to petroleum-based chemical synthesis. nih.govacs.org

A prominent engineered pathway for HMD production from L-lysine involves a one-carbon chain elongation cycle. nih.gov In this pathway, L-lysine undergoes a series of enzymatic reactions to form 7-amino-2-oxoheptanoic acid. This keto acid is then converted to 2,7-diaminoheptanoic acid through a transamination reaction. nih.gov Subsequently, 2,7-diaminoheptanoic acid is decarboxylated to yield the final product, HMD. nih.gov The existence of 2,7-diaminoheptanoic acid as an intermediate in this pathway has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of the fermentation broth. nih.gov

The production of 2,7-diaminoheptanoic acid is influenced by the metabolic state of the host organism. For instance, a higher intracellular concentration of ATP can lead to increased production of this intermediate, ultimately boosting the HMD titer. nih.gov

Table 1: Engineered Biosynthetic Pathways Involving 2,7-Diaminoheptanoic Acid

Final ProductPrecursorKey IntermediateKey EnzymesHost OrganismReference
Hexamethylenediamine (HMD)L-Lysine2,7-Diaminoheptanoic acidVfl (transaminase), KivD (α-ketoacid decarboxylase)Escherichia coli nih.gov
Hexamethylenediamine (HMD)L-Lysine2,7-Diaminoheptanoic acidKdcA (α-ketoacid decarboxylase), Dat (D-alanine aminotransferase)Escherichia coli nih.gov

Substrate Specificity and Promiscuity of Enzymes Utilizing Diamino Acids

The enzymes employed in the engineered biosynthesis of HMD that interact with 2,7-diaminoheptanoic acid and its precursors exhibit a degree of substrate promiscuity, a common feature among enzymes that can be harnessed for novel biocatalysis. nih.govnih.gov This promiscuity, however, exists alongside a degree of specificity that has been fine-tuned by natural selection or protein engineering. scielo.org.mx

The α-ketoacid decarboxylases, KivD and KdcA, sourced from Lactococcus lactis, are pivotal in the conversion of α-keto acids to aldehydes. nih.govacs.org KivD has demonstrated activity on a range of longer-chain (C5-C8) α-keto acids, and its specificity can be modulated through mutagenesis. nih.govacs.org KdcA is noted for its broad substrate accommodation, functioning as a versatile catalyst in the synthesis of various molecules. nih.govacs.org This inherent promiscuity in KdcA and the associated transaminase Dat can lead to the production of other diamines, such as pentanediamine (B8596099) and heptadiamine, alongside HMD in the fermentation process. nih.gov

The transaminase Vfl is responsible for the conversion of 7-amino-2-oxoheptanoic acid to 2,7-diaminoheptanoic acid. nih.gov While specific kinetic data for Vfl with this substrate is not extensively detailed in the provided context, transaminases are a class of enzymes known for their varying degrees of substrate specificity.

The concept of enzyme promiscuity is crucial for the evolution of new enzymatic functions and is a key consideration in metabolic engineering. nih.govbiorxiv.org While enzymes are often highly specific to their native substrates, they can possess latent activities towards other molecules, which can be enhanced through directed evolution. scispace.com The aminoaldehyde dehydrogenases from Pseudomonas aeruginosa, for example, demonstrate that despite apparent promiscuity, they have evolved to preferentially oxidize different aminoaldehydes, highlighting a balance between specificity and promiscuity. scielo.org.mx

Table 2: Enzymes Acting on 2,7-Diaminoheptanoic Acid or its Precursors in Engineered Pathways

EnzymeEnzyme ClassSource OrganismReactionSubstrate(s)Product(s)Notes on Specificity/PromiscuityReference
VflTransaminaseNot SpecifiedTransamination7-Amino-2-oxoheptanoic acid2,7-Diaminoheptanoic acidPart of a transaminase-decarboxylase cascade. nih.gov
KivDα-Ketoacid decarboxylaseLactococcus lactisDecarboxylation2,7-Diaminoheptanoic acidHexamethylenediamineActive on longer-chain (C5-C8) α-keto acids. nih.govacs.org
KdcAα-Ketoacid decarboxylaseLactococcus lactisDecarboxylation7-Amino-2-oxoheptanoic acid6-AminohexanalExhibits broad substrate accommodation. nih.govacs.org
DatD-alanine (B559566) aminotransferaseNot SpecifiedTransamination6-AminohexanalHexamethylenediamineWorks in concert with KdcA; pathway shows some promiscuity leading to other diamines. nih.gov

Integration into Peptides and Pseudo-Peptides as a Homolysine Residue

2,7-Diaminoheptanoic acid is a structural homolog of lysine (B10760008), with an additional methylene (B1212753) group in its side chain, and is thus considered a form of homolysine. nih.govbeilstein-journals.org The incorporation of such non-proteinogenic amino acids into peptides and pseudo-peptides is a recognized strategy in medicinal chemistry to enhance their biological properties. ontosight.aiamericanpharmaceuticalreview.com These modifications can lead to increased stability against proteolytic degradation, altered conformational structures, and modified binding affinities for biological targets. ontosight.aiamericanpharmaceuticalreview.com

Research has demonstrated the successful incorporation of homolysine into peptides, which can influence their biological activity. For instance, a study on neurotensin (B549771) analogues, where the N-terminal arginine was replaced with various N-alkylated derivatives of ornithine, lysine, and homolysine, found that the homolysine side-chain length was favored for binding to the human neurotensin receptor. nih.gov This suggests that the extended side chain of homolysine can be advantageous for specific molecular interactions.

Furthermore, β-homolysine has been utilized in the design of β-peptides to ensure solubility in aqueous solutions and to serve as a building block in the creation of conformationally stable helical structures. beilstein-journals.org In a significant advancement, a study demonstrated the incorporation of a non-canonical amino acid, homolysine (hLys), into a protein using a tandem protein trans-splicing strategy in eukaryotic cells. biorxiv.org This semi-synthetic approach confirmed that hLys could be successfully integrated into a protein and that its presence, with its altered side-chain length, affected the protein's function, specifically its sensitivity to ATP. biorxiv.org

While direct studies focusing exclusively on the integration of 2,7-diaminoheptanoic acid are not extensively detailed, its identity as a homolysine provides a strong basis for its potential as a valuable building block in the synthesis of novel peptides and pseudo-peptides with tailored therapeutic properties. ontosight.ainih.gov The synthesis of such modified peptides can be achieved through solid-phase peptide synthesis (SPPS), a standard method in peptide chemistry. beilstein-journals.orgrsc.org

Mechanistic Studies of Enzymatic Transformations Involving its Carbon Skeleton

The primary enzymatic transformation involving the carbon skeleton of 2,7-diaminoheptanoic acid in the engineered systems discussed is its decarboxylation to form HMD. nih.gov This reaction is catalyzed by α-ketoacid decarboxylases like KivD, which are typically pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govresearchgate.net

The general mechanism for PLP-dependent decarboxylases involves several key steps. researchgate.net Initially, the amino acid substrate forms a Schiff base (an external aldimine) with the PLP cofactor, replacing the internal aldimine formed between PLP and a lysine residue in the enzyme's active site. researchgate.net The pyridine (B92270) ring of PLP then acts as an electron sink, stabilizing the negative charge that develops as the carboxyl group is eliminated as carbon dioxide. researchgate.netlibretexts.org This is followed by protonation of the resulting carbanion at the α-carbon. Finally, the product amine is released, and the internal aldimine with the active site lysine is regenerated. researchgate.net

In the context of 2,7-diaminoheptanoic acid, the decarboxylation reaction specifically removes the carboxyl group at the C-2 position, leaving the carbon skeleton that, upon protonation, becomes HMD. nih.gov While the general mechanism of PLP-dependent decarboxylation is well-understood, detailed mechanistic studies, such as computational modeling or in-depth kinetic analysis specifically for the decarboxylation of 2,7-diaminoheptanoic acid by KivD, are not extensively covered in the provided search results.

It is important to distinguish this enzymatic decarboxylation from non-oxidative decarboxylation of β-keto acids, which can proceed through a cyclic transition state. masterorganicchemistry.com The enzymatic process is highly controlled and stereospecific, dictated by the architecture of the enzyme's active site. wikipedia.org The study of such enzymatic mechanisms is crucial for understanding the enzyme's substrate specificity and for guiding protein engineering efforts to improve catalytic efficiency or alter substrate preference for biotechnological applications. bohrium.com

Advanced Analytical Methodologies for 2,7 Diaminoheptanoic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Intermediates and Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in metabolomics and is exceptionally well-suited for the analysis of 6,7-diaminoheptanoic acid and its metabolic precursors and products. The coupling of the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry allows for the identification and quantification of low-abundance analytes in complex biological matrices.

In the context of this compound research, LC-MS is instrumental in tracing its biosynthetic and metabolic pathways. By employing stable isotope-labeled precursors, researchers can follow the incorporation of labels into this compound and its intermediates, providing direct evidence of pathway connections. Tandem mass spectrometry (MS/MS) further enhances this analysis by providing structural information through the fragmentation of parent ions, which is crucial for distinguishing between isomers that may be present in the biological system. chromatographyonline.comnih.govnih.gov

A typical LC-MS workflow for the analysis of diaminoheptanoic acid isomers would involve separation on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, followed by electrospray ionization (ESI) and detection using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

Table 1: Illustrative LC-MS Parameters for Diamino Acid Analysis

ParameterSetting
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Collision Energy 10-40 eV (for MS/MS)
Scan Range (m/z) 50-500

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a robust and versatile technique for the separation and quantification of this compound. who.int Given that amino acids, including this compound, often lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to enhance their detectability. nih.govresearchgate.net

Derivatizing agents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), react with the primary amino groups of this compound to form highly fluorescent or UV-active derivatives. This allows for sensitive detection and accurate quantification using fluorescence or UV-Vis detectors. nih.govresearchgate.net

The separation of this compound from other amino acids and matrix components is typically achieved using reversed-phase HPLC. For the separation of its potential stereoisomers, chiral chromatography is employed. Chiral stationary phases (CSPs) can differentiate between enantiomers, which is critical as the biological activity of amino acids is often stereospecific. mdpi.com

Table 2: Example HPLC Method with Pre-Column Derivatization

ParameterCondition
Derivatizing Agent o-Phthalaldehyde (OPA) / 3-Mercaptopropionic Acid
HPLC System Standard HPLC with Fluorescence Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer (pH 7.2)
Mobile Phase B Acetonitrile/Methanol (1:1, v/v)
Gradient 10% to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)

This table provides an exemplary method; optimization is necessary for specific applications.

Nuclear Magnetic Resonance (NMR) for Tracing Metabolic Fluxes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is uniquely suited for tracing metabolic fluxes in living systems. nih.gov By using stable isotope-labeled substrates, such as ¹³C-glucose or ¹⁵N-ammonium salts, researchers can monitor the flow of these isotopes through metabolic pathways into this compound. oup.comnih.govbham.ac.ukacs.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), can identify and quantify the labeled positions within the this compound molecule. pnas.orgacs.orgnih.gov This information provides a detailed picture of the metabolic pathways involved in its synthesis and turnover. creative-proteomics.com The quantitative analysis of isotopomer distribution allows for the calculation of metabolic flux rates through different pathways. nih.govbham.ac.ukacs.org

Table 3: Key NMR Experiments for Metabolic Flux Analysis

NMR ExperimentInformation Gained
1D ¹H NMR Initial identification and quantification of major metabolites.
1D ¹³C NMR Direct detection of ¹³C label incorporation.
2D ¹H-¹³C HSQC Correlation of protons with their directly attached carbons, allowing for site-specific isotope analysis.
2D ¹H-¹H TOCSY Correlation of all protons within a spin system, aiding in the assignment of complex spectra.
2D ¹H-¹³C HMBC Correlation of protons and carbons over two to three bonds, useful for structural elucidation.

The application of these NMR techniques provides invaluable insights into the metabolic dynamics of this compound.

Development and Validation of Spectrophotometric Methods for Research Applications

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of this compound in various samples. These methods are particularly useful for routine analysis and high-throughput screening applications. chemistryjournal.net As with HPLC, these methods often rely on a derivatization reaction to produce a colored compound that can be measured using a spectrophotometer. tsijournals.comijpsonline.comnih.gov

A variety of reagents can be used for the derivatization of the primary amino groups in this compound. For instance, ninhydrin (B49086) reacts with amino acids to produce a deep purple color, while reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA) and o-phthalaldehyde (OPA) also yield chromogenic products. tsijournals.comscispace.comscielo.br

The development of a spectrophotometric method requires careful optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration. Subsequently, the method must be rigorously validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity. chemistryjournal.net

Table 4: Validation Parameters for a Spectrophotometric Assay

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) < 2%
Precision (Intermediate) The precision within-laboratory variations: different days, different analysts, different equipment, etc.RSD < 3%
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.No interference from matrix components
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

This table outlines the essential validation parameters that ensure the reliability of a developed spectrophotometric method for this compound analysis.

Emerging Research Applications and Potential of 2,7 Diaminoheptanoic Acid

As a Building Block for Synthetic Biological Constructs and Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov 2,7-Diaminoheptanoic acid, as an unnatural amino acid, is a valuable building block in this field. Its most notable application is in the creation of artificial metabolic pathways for producing chemicals. Researchers have engineered E. coli with a synthetic pathway that elongates the carbon chain of L-lysine. acs.org In this construct, 2,7-diaminoheptanoic acid is a pivotal, non-natural intermediate that is subsequently converted to other products. acs.orgresearchgate.net The successful production of this intermediate demonstrates the potential to create novel biosynthetic routes that are not constrained by naturally occurring metabolites, opening the door for the sustainable production of a wide array of chemicals. google.com

Precursor for Bio-Based Polymer Monomers and Fine Chemicals

The transition to a bio-economy relies on developing renewable sources for polymers and chemicals. anr.frmdpi.com 2,7-Diaminoheptanoic acid is a key precursor in the biotechnological production of 1,6-hexamethylenediamine (HMD), a monomer essential for the synthesis of nylon-66. acs.orgnih.gov Engineered microbial strains can convert L-lysine into HMD, with 2,7-diaminoheptanoic acid being a central intermediate. acs.orggoogle.com This process involves a transamination step to form the diamino acid, followed by a decarboxylation step to yield HMD. acs.org This bio-based production method is a promising alternative to conventional petro-chemical processes, with research demonstrating significant yields of HMD from L-lysine in fermentation processes. acs.orgresearchgate.net

Molecular Probes for Investigating Enzyme Mechanisms and Protein Structure

Understanding enzyme function is fundamental to biochemistry and drug design. thno.org Unnatural amino acids like 2,7-diaminoheptanoic acid can serve as powerful molecular probes. In one study, it was used as a substitute for a key arginine residue (the "Arg finger") in F1-ATPase, a rotary motor protein. acs.org Because the side chain of 2,7-diaminoheptanoic acid (as a lysine (B10760008) analog) could be modified to equal the length of arginine's side chain, it allowed researchers to dissect the specific chemical factors—such as chain length versus the guanidinium (B1211019) group—that are critical for the enzyme's catalytic activity. acs.org This type of precise, targeted substitution with an unnatural analog provides insights into enzyme mechanisms that are not achievable through conventional mutagenesis with standard amino acids.

Utility in the Study of Protein Post-Translational Modifications (as an analog)

Post-translational modifications (PTMs) are crucial for regulating protein function and cellular processes. nih.govnih.gov Lysine is a common site for PTMs like methylation and acetylation. sigmaaldrich.com As a close structural analog of lysine, 2,7-diaminoheptanoic acid can be used as a tool to study these modifications. By incorporating this analog into a peptide or protein, researchers can investigate how the change in side-chain length affects the recognition and activity of the enzymes that add or remove these modifications. While direct studies using 2,7-diaminoheptanoic acid for this purpose are still emerging, the use of amino acid analogs is a well-established technique in the field of PTM research to probe the specificity and mechanisms of modifying enzymes. epo.org

An exploration into the future of 6,7-diaminoheptanoic acid, a unique non-proteinogenic amino acid, reveals a landscape ripe with opportunities for groundbreaking research and development. While this specific compound has not been extensively studied, its structure, featuring a seven-carbon backbone with amino groups at the 6th and 7th positions, suggests a wealth of potential applications across various scientific disciplines. This article delves into the prospective research avenues that could unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 6,7-Diaminoheptanoic acid derivatives?

  • Methodological Answer : Derivatives of this compound can be synthesized via one-pot reactions using ultrasonic irradiation with inorganic catalysts like KHSO4 in ethanol (80% v/v) at 80°C. This approach yields 52–82% efficiency, confirmed by spectroscopic analysis (e.g., 1^1H NMR, 13^{13}C NMR) and elemental analysis. Ultrasonic conditions enhance reaction kinetics by promoting cavitation, which accelerates intermediate formation .
  • Key Considerations :

  • Catalyst choice impacts regioselectivity and yield.
  • Electron-withdrawing substituents (e.g., nitro groups) may complicate product isolation due to side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Use a combination of 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve stereochemistry and regioselectivity. For example, NOESY correlations can identify spatial proximity of substituents, while HMBC clarifies long-range 13^{13}C-1^1H couplings. Computational methods like M06-2X/6-311+G(2df,p) DFT calculations validate electronic interactions (e.g., polarity of the indole nucleus in analogs) .
  • Data Presentation : Tabulate coupling constants and chemical shifts alongside computed dipole moments to correlate experimental and theoretical results.

Q. What solvents and conditions are suitable for solubility studies of this compound?

  • Methodological Answer : Conduct polarity-based solubility tests in ethanol-water mixtures (e.g., 80% ethanol) under controlled pH. Monitor solubility via UV-Vis spectroscopy or gravimetric analysis. Document temperature dependencies to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during cycloaddition reactions involving this compound derivatives?

  • Methodological Answer : Analyze steric and electronic effects using substituent-specific reaction maps. For instance, electron-donating groups on dienophiles favor crowded adducts in Diels-Alder reactions, while electron-withdrawing groups reverse selectivity. Validate hypotheses via comparative kinetic studies (e.g., varying substituents on 2-alkylfurans) and transition-state modeling .
  • Case Study : With 2-tert-butylfuran, regioselectivity ratios ≥15:1 are observed for trans-adducts. In contrast, 2-methylfuran yields a 4:1 preference. Use fractional crystallization or HPLC to isolate isomers .

Q. What strategies resolve discrepancies between computational predictions and experimental data in structural studies?

  • Methodological Answer : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental NMR/X-ray data. For example, discrepancies in predicted vs. observed dipole moments may indicate solvent effects or incomplete basis sets. Refine models by incorporating implicit solvation (e.g., PCM) or scaling vibrational frequencies .
  • Ethical Note : Transparently report computational limitations (e.g., neglect of dispersion forces) in publications to avoid overinterpretation .

Q. How should researchers design experiments to evaluate the biological activity of this compound analogs?

  • Methodological Answer :

  • Step 1 : Prioritize analogs with low steric hindrance and high solubility for in vitro assays (e.g., enzyme inhibition).
  • Step 2 : Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA with post-hoc tests) to assess potency.
  • Step 3 : Address cytotoxicity via MTT assays, ensuring negative controls (e.g., untreated cells) are included .
    • Data Analysis : Present results in heatmaps comparing bioactivity vs. structural parameters (e.g., logP, H-bond donors).

Data Analysis and Reporting Guidelines

Parameter Best Practice Reference
Synthetic Yield Report isolated yields alongside theoretical maxima; highlight side-product formation risks.
Spectral Data Provide raw NMR/IR files in supplementary materials; annotate key peaks.
Statistical Significance Use p-values with Bonferroni correction for multi-group comparisons.

Key Challenges and Solutions

  • Challenge : Low yields in derivatives with electron-withdrawing groups.
    • Solution : Optimize catalyst loading (e.g., increase KHSO4 concentration) or switch to microwave-assisted synthesis .
  • Challenge : Ambiguity in computational vs. experimental regioselectivity.
    • Solution : Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.